molecular formula C11H2Cl5N3O B14185736 4,5,6,8,9-Pentachloro-10H-pyrimido[1,2-a][1,8]naphthyridin-10-one CAS No. 850417-66-2

4,5,6,8,9-Pentachloro-10H-pyrimido[1,2-a][1,8]naphthyridin-10-one

Cat. No.: B14185736
CAS No.: 850417-66-2
M. Wt: 369.4 g/mol
InChI Key: NWODMHAOOOKEHK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,8,9-Pentachloro-10H-pyrimido[1,2-a][1,8]naphthyridin-10-one typically involves the chlorination of pyrimido[1,2-a][1,8]naphthyridin-10-one. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired positions. The process may involve the use of chlorinating agents such as phosphorus pentachloride or thionyl chloride in the presence of a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4,5,6,8,9-Pentachloro-10H-pyrimido[1,2-a][1,8]naphthyridin-10-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrimido[1,2-a][1,8]naphthyridines, which can exhibit different biological and chemical properties .

Scientific Research Applications

4,5,6,8,9-Pentachloro-10H-pyrimido[1,2-a][1,8]naphthyridin-10-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its antimicrobial properties and potential use in developing new antibiotics.

    Medicine: Investigated for its antihypertensive effects and potential therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,5,6,8,9-Pentachloro-10H-pyrimido[1,2-a][1,8]naphthyridin-10-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5,6,8,9-Pentachloro-10H-pyrimido[1,2-a][1,8]naphthyridin-10-one is unique due to its specific chlorination pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

850417-66-2

Molecular Formula

C11H2Cl5N3O

Molecular Weight

369.4 g/mol

IUPAC Name

4,5,6,8,9-pentachloropyrimido[1,2-a][1,8]naphthyridin-10-one

InChI

InChI=1S/C11H2Cl5N3O/c12-3-1-2-17-9-4(3)5(13)6(14)10-18-8(16)7(15)11(20)19(9)10/h1-2H

InChI Key

NWODMHAOOOKEHK-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=C1Cl)C(=C(C3=NC(=C(C(=O)N23)Cl)Cl)Cl)Cl

Origin of Product

United States

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